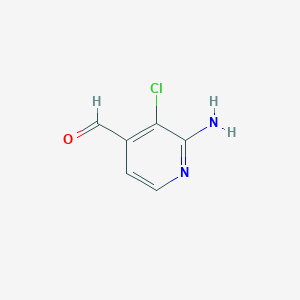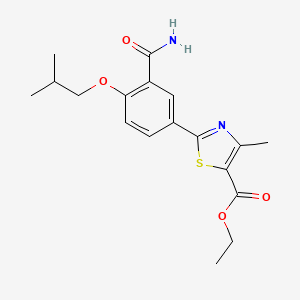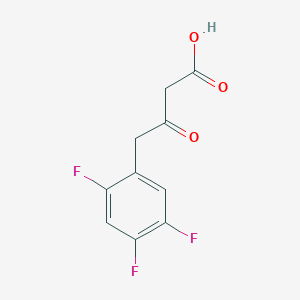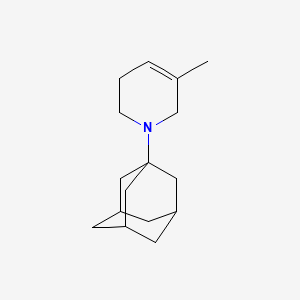
2-Methyl-3-biphenylmethanol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-biphenylmethanol-d5 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of biphenylmethanol, where the hydrogen atoms are replaced with deuterium. It is often used in scientific research due to its unique properties and stability.
Vorbereitungsmethoden
The preparation of 2-Methyl-3-biphenylmethanol-d5 can be achieved through several synthetic routes. One common method involves the use of polyethylene glycol as a catalyst, where biphenylcarboxaldehyde reacts with sodium hydroxide and formaldehyde to produce biphenylmethanol . Another method involves a series of Grignard reactions, coupling reactions, and subsequent reduction steps . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Methyl-3-biphenylmethanol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminium hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-biphenylmethanol-d5 is widely used in scientific research due to its deuterated nature. It is employed in:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways.
Medicine: The compound is used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-biphenylmethanol-d5 involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, making it an ideal tracer in various studies. The pathways involved include its incorporation into metabolic processes and its subsequent detection using analytical techniques like NMR spectroscopy .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-biphenylmethanol-d5 is unique due to its deuterated nature, which provides enhanced stability and distinct spectroscopic properties. Similar compounds include:
2-Methyl-3-biphenylmethanol: The non-deuterated version, which is less stable and has different spectroscopic characteristics.
2-Methyl-3-phenylbenzyl alcohol: Another derivative with similar chemical properties but different applications.
Biphenylmethanol: The parent compound, which lacks the methyl group and deuterium atoms, making it less suitable for certain research applications.
Eigenschaften
Molekularformel |
C14H14O |
|---|---|
Molekulargewicht |
203.29 g/mol |
IUPAC-Name |
[2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)phenyl]methanol |
InChI |
InChI=1S/C14H14O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3/i2D,3D,4D,6D,7D |
InChI-Schlüssel |
BGTLHJPGBIVQLJ-QRKCWBMQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC(=C2C)CO)[2H])[2H] |
Kanonische SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate](/img/structure/B13440043.png)

![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13440075.png)
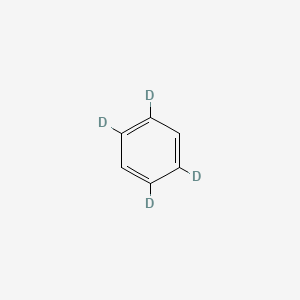
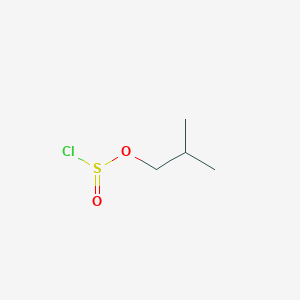

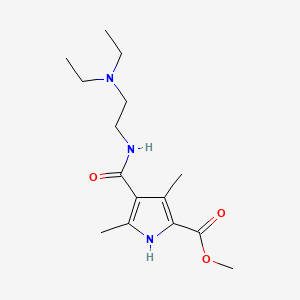
![(1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol](/img/structure/B13440096.png)
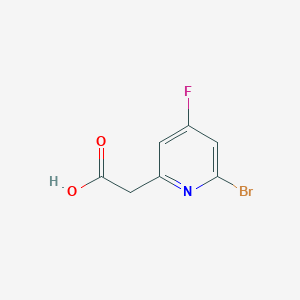
![2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)
